

Validating the Structure of 3-(Heterocyclic)-Propanoic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3-(Oxolan-2-yl)propanoic acid

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This guide provides a comparative analysis of the synthesis and antimicrobial activity of a series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which serve as structural analogs to "3-(Oxolan-2-yl)propanoic acid" derivatives. The data and protocols presented are based on published experimental findings and offer a framework for validating the structure and performance of similar compounds.

Comparative Performance Data

The antimicrobial activity of synthesized 3-aryl-3-(furan-2-yl)propanoic acid derivatives was evaluated against various microbial strains. The following table summarizes the minimum inhibitory concentration (MIC) in $\mu\text{g/mL}$.

Table 1: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives[1][2]

Compound	Arene Substituent	Candida albicans	Escherichia coli	Staphylococcus aureus
2a	Phenyl	>64	>64	>64
2b	2-Methylphenyl	64	>64	>64
2c	2,4-Dimethylphenyl	32	64	64
2d	2,5-Dimethylphenyl	16	32	32
2e	2,4,6-Trimethylphenyl	8	16	16
2f	Naphthalen-1-yl	4	8	8
1a (Starting Material)	-	64	>64	>64

Experimental Protocols

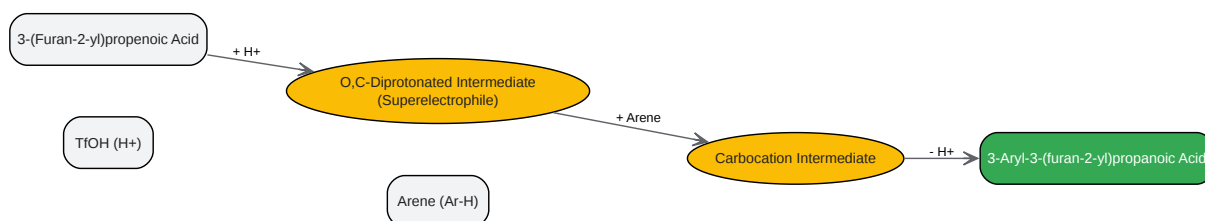
To a mixture of 3-(furan-2-yl)propenoic acid (1a) (0.36 mmol), the respective arene (0.1 mL), and CH₂Cl₂ (1 mL), triflic acid (TfOH) (0.5 mL, 6.45 mmol) was added. The reaction mixture was stirred at 0 °C for 2 hours. Subsequently, the mixture was poured into water (50 mL) and extracted with chloroform (3 x 50 mL). The combined organic extract was washed with water (3 x 50 mL) and dried over Na₂SO₄. The solvent was then removed under reduced pressure to yield the final product.

The antimicrobial activity of the synthesized compounds was determined using the twofold serial dilution method. A stock solution of each compound was prepared in DMSO. The compounds were tested against a panel of microorganisms, including *Candida albicans*, *Escherichia coli*, and *Staphylococcus aureus*. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism, was determined after incubation.

Visualizations

The following diagram illustrates the proposed mechanism for the hydroarylation of 3-(furan-2-yl)propenoic acid with an arene in the presence of a Brønsted superacid like triflic acid (TfOH).

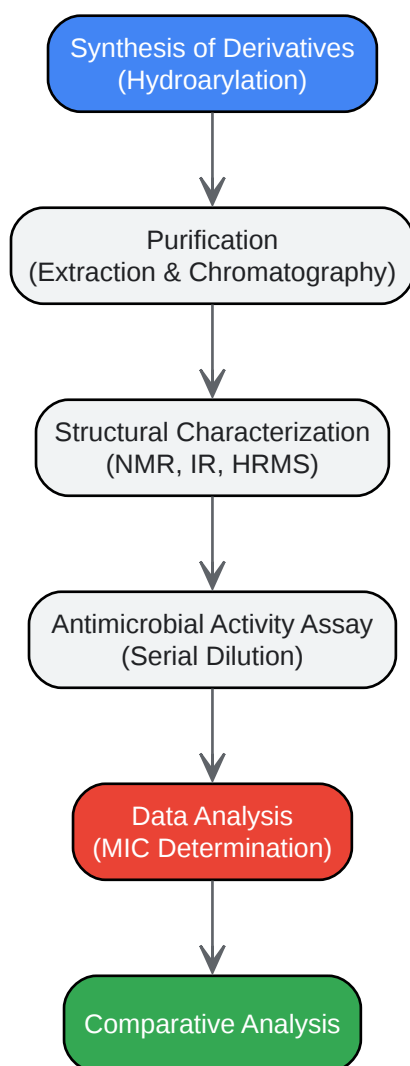
[1]



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Plausible reaction mechanism for hydroarylation.

The diagram below outlines the general workflow from synthesis to antimicrobial evaluation of the propanoic acid derivatives.



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References

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- 2. [PDF] Synthesis of 3 - Aryl - 3 - (Furan - 2 - yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

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